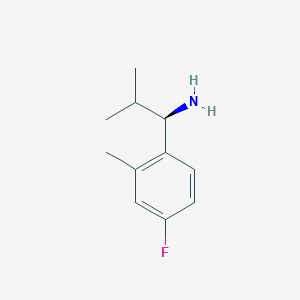

(R)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Description

(R)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is a chiral amine characterized by a 4-fluoro-2-methylphenyl group attached to a 2-methylpropan-1-amine backbone. Its molecular formula is C11H16FN, with a molecular weight of 181.25 g/mol (inferred from analogs in and ). The compound’s R-configuration at the chiral center is critical for its stereochemical interactions, influencing both physicochemical properties and biological activity.

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

(1R)-1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C11H16FN/c1-7(2)11(13)10-5-4-9(12)6-8(10)3/h4-7,11H,13H2,1-3H3/t11-/m1/s1 |

InChI Key |

KBECHPXHNDRHEH-LLVKDONJSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@@H](C(C)C)N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

- Starting Materials : 4-fluoro-2-methylbenzaldehyde and isopropylamine or a suitable amine precursor.

- Reaction Conditions : The aldehyde and amine are reacted in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a metal catalyst (e.g., Pd/C).

- Process : The aldehyde condenses with the amine to form an imine intermediate, which is subsequently reduced to the chiral amine.

- Chiral Control : To obtain the (R)-enantiomer, either a chiral catalyst is employed during reductive amination or a chiral auxiliary is used. Alternatively, racemic mixtures are resolved via chiral chromatography or crystallization with chiral acids.

This method is widely used industrially and can be adapted to continuous flow processes to enhance throughput and yield.

Nucleophilic Substitution Route

- Starting Materials : 4-fluoro-2-methylbenzyl chloride or bromide derivatives.

- Reaction Conditions : Reaction with a chiral amine nucleophile or under conditions favoring stereoselective substitution.

- Limitations : This method may require multiple steps and careful control of stereochemistry, making it less preferred compared to reductive amination.

Detailed Reaction Scheme for Reductive Amination

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of imine intermediate | 4-fluoro-2-methylbenzaldehyde + amine | Imine intermediate formed |

| 2 | Reduction of imine to amine | NaBH3CN or H2/Pd-C, mild conditions | Formation of racemic amine mixture |

| 3 | Enantiomeric resolution or asymmetric synthesis | Chiral catalyst or chiral resolving agent | (R)-enantiomer enriched amine |

Industrial Process Considerations

- Continuous Flow Synthesis : Industrial scale production often utilizes continuous flow reactors for reductive amination, which allows better control over reaction parameters, improved safety, and higher yields.

- Purification : Post-reaction purification typically involves extraction, crystallization, and chromatographic techniques to achieve high purity and enantiomeric excess.

- Chiral Purity : Enantiomeric purity above 99% is critical for biological activity and is verified by chiral HPLC or other stereochemical analysis methods.

Comparative Data Table of Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H16FN |

| Molecular Weight | 181.25 g/mol |

| Boiling Point | ~244 °C (±25 °C) at 760 mmHg |

| Density | ~1.0 g/cm³ |

| Flash Point | ~112 °C (±11 °C) |

| LogP (Partition Coefficient) | 2.83 |

| Melting Point | Not well-defined |

| CAS Number | 1213574-00-5 |

Research Findings and Notes on Preparation

- The presence of the fluorine atom in the para position of the phenyl ring enhances the compound’s metabolic stability and binding affinity in biological systems, necessitating precise control of stereochemistry during synthesis.

- Studies indicate that branched alkyl chains like the 2-methylpropyl group improve metabolic stability compared to linear analogs.

- Enantiomeric purity is crucial for pharmacological activity; thus, chiral synthesis or resolution methods are emphasized in preparation protocols.

- Recent patents and industrial processes highlight the use of p-toluenesulfonic acid as a catalyst in condensation steps and Pd/C catalysts for hydrogenation/reduction stages.

- The use of Dean-Stark apparatus for azeotropic removal of water during imine formation is a common technique to drive the reaction to completion.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 4-fluoro-2-methylbenzaldehyde | NaBH3CN or H2/Pd-C | High yield, stereoselective | Requires chiral catalyst or resolution |

| Nucleophilic Substitution | 4-fluoro-2-methylbenzyl halide | Chiral amine or base | Direct substitution possible | More steps, stereochemical control challenging |

| Chiral Resolution | Racemic amine mixture | Chiral acids or chromatography | High enantiomeric purity | Additional purification steps |

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The fluorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares key structural features of (R)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine with related compounds:

Key Observations :

- Positional Effects : The 2-methyl group on the phenyl ring in the target compound introduces steric hindrance, which is absent in 1-(4-fluorophenyl) analogs (). This could influence binding affinity to targets like enzymes or receptors.

- Heterocyclic vs. Phenyl : Benzoimidazole-containing analogs () exhibit distinct electronic properties due to the aromatic heterocycle, which may enhance π-π stacking interactions in biological systems .

Physicochemical Properties

Key Observations :

- Melting Points : Benzoimidazole derivatives () have higher melting points (~192–195°C) compared to phenyl-substituted amines, likely due to stronger intermolecular interactions from the heterocycle .

- Salt Forms : Hydrochloride salts (e.g., and ) improve water solubility, enhancing bioavailability for pharmacological applications .

Pharmacological and Biochemical Insights

- Enzyme Interactions: The enzyme 2-methylpropan-1-amine, FADH2:O2 N-oxidoreductase () acts on 2-methylpropan-1-amine backbones, suggesting that the target compound and its analogs may undergo oxidative metabolism.

- Binding Affinity : Benzoimidazole analogs () exhibit ΔG values ranging from -6.98 to -7.64 kcal/mol, indicating strong binding to allosteric sites. While data for the target compound are lacking, similar ΔG values are plausible due to structural similarities .

- Synthetic Accessibility : Commercial availability of analogs like 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride () suggests feasible synthesis routes for the target compound via halogenation and chiral resolution .

Biological Activity

(R)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine, also known as a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a fluorinated aromatic ring and an aliphatic amine group. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, which is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H16FNH |

| Molecular Weight | Approximately 201.26 g/mol |

| Chiral Configuration | (R) |

| CAS Number | 1219533-33-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The fluorine substitution on the phenyl ring is believed to enhance binding affinity and selectivity towards these molecular targets. Studies suggest that the compound may modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- CNS Activity : The compound has been evaluated for its potential as a psychoactive substance, influencing neurotransmitter release and uptake.

- Antidepressant Properties : Preliminary studies suggest that it may have antidepressant-like effects, potentially through serotonin receptor modulation.

- Stimulant Effects : Its structural similarity to other known stimulants raises the possibility of similar pharmacodynamic profiles.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound:

- In Vitro Studies : Cell-based assays have demonstrated that this compound can significantly influence neuronal activity, suggesting a role in modulating synaptic transmission.

- Animal Models : In vivo studies using rodent models have shown that administration of this compound results in increased locomotor activity, indicative of stimulant properties. These findings align with observed increases in dopamine levels in specific brain regions.

- Comparative Analysis : Research comparing this compound with its enantiomer revealed distinct differences in biological activity, underscoring the importance of stereochemistry in pharmacological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.